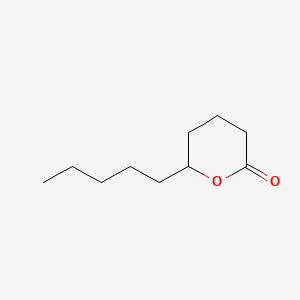

delta-Decalactone

Numéro de catalogue B1670226

:

705-86-2

Poids moléculaire: 170.25 g/mol

Clé InChI: GHBSPIPJMLAMEP-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06025170

Procedure details

A 15 1 bioreactor containing 10 1 of medium was seeded with 2×800 ml of an inoculum of Clostridium tyrobutyricum I-776. Strict anaerobic and sterile conditions were maintained. The pH was kept at 6.5, the temperature at 35° C., the stirring speed at 300/min; the initial concentration of glucose was 90 g/l. When the glucose was exhausted (48 h), the cells were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g. The humid mass of the cells was gathered and put into a 2 1 reactor under strictly sterile and anaerobic conditions. The volume was adjusted to a total of 1 1 with a buffer solution of pH 7. The medium contained about 90 g/l of dry matter. NH4OH was added to maintain a pH of 7, and a glucose solution of 500 g/l was also added, to adjust the glucose concentration to about 20 g/l. 2-Decen-5-olide was added semicontinuously. After 40 h, δ-decalactone was obtained in a concentration of 7 g/l, which corresponds to a conversion of 72%.

Identifiers

|

REACTION_CXSMILES

|

O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])O)O)O)[OH:4].[NH4+].[OH-]>>[CH3:2][CH2:3][CH2:5][CH2:7][CH2:2][CH:3]1[O:4][C:11](=[O:12])[CH2:9][CH2:7][CH2:5]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 15 1 bioreactor containing 10 1 of medium

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Strict anaerobic and sterile conditions were maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 35° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(48 h)

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a pH of 7

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the glucose concentration to about 20 g/l

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2-Decen-5-olide was added semicontinuously

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06025170

Procedure details

A 15 1 bioreactor containing 10 1 of medium was seeded with 2×800 ml of an inoculum of Clostridium tyrobutyricum I-776. Strict anaerobic and sterile conditions were maintained. The pH was kept at 6.5, the temperature at 35° C., the stirring speed at 300/min; the initial concentration of glucose was 90 g/l. When the glucose was exhausted (48 h), the cells were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g. The humid mass of the cells was gathered and put into a 2 1 reactor under strictly sterile and anaerobic conditions. The volume was adjusted to a total of 1 1 with a buffer solution of pH 7. The medium contained about 90 g/l of dry matter. NH4OH was added to maintain a pH of 7, and a glucose solution of 500 g/l was also added, to adjust the glucose concentration to about 20 g/l. 2-Decen-5-olide was added semicontinuously. After 40 h, δ-decalactone was obtained in a concentration of 7 g/l, which corresponds to a conversion of 72%.

Identifiers

|

REACTION_CXSMILES

|

O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])O)O)O)[OH:4].[NH4+].[OH-]>>[CH3:2][CH2:3][CH2:5][CH2:7][CH2:2][CH:3]1[O:4][C:11](=[O:12])[CH2:9][CH2:7][CH2:5]1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 15 1 bioreactor containing 10 1 of medium

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Strict anaerobic and sterile conditions were maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 35° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(48 h)

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a pH of 7

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the glucose concentration to about 20 g/l

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2-Decen-5-olide was added semicontinuously

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |